molecular formula C24H20FN3O4S2 B2529329 ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252848-82-0

ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2529329
CAS No.: 1252848-82-0
M. Wt: 497.56
InChI Key: SZHDFOHNRBMOAJ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C24H20FN3O4S2 and its molecular weight is 497.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit a potent agonist profile for pparα, -γ, and -δ . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular functions.

Biochemical Pathways

Based on the potential interaction with pparα, -γ, and -δ , it can be inferred that this compound might influence lipid metabolism, glucose homeostasis, and inflammatory responses, among other processes.

Result of Action

Given the potential interaction with pparα, -γ, and -δ , it’s plausible that this compound could modulate gene expression, leading to changes in cellular functions related to lipid metabolism, glucose homeostasis, and inflammation.

Properties

IUPAC Name

ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4S2/c1-2-32-23(31)17-5-3-4-6-18(17)26-20(29)14-34-24-27-19-11-12-33-21(19)22(30)28(24)13-15-7-9-16(25)10-8-15/h3-12H,2,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHDFOHNRBMOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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